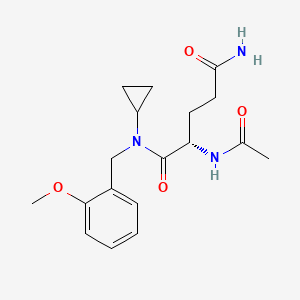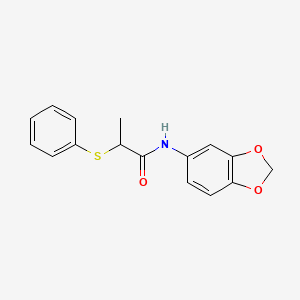![molecular formula C20H16ClNO B3933707 4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B3933707.png)
4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride
説明
4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride is complex and varies depending on its application. In the case of its use as a fluorescent probe for the detection of DNA damage, this compound intercalates into the DNA helix and undergoes a conformational change upon binding to damaged DNA. This conformational change results in a change in fluorescence intensity, which can be detected and quantified. As a photosensitizer for photodynamic therapy, this compound absorbs light energy and transfers it to molecular oxygen, resulting in the production of reactive oxygen species that can induce cell death. As an inhibitor of protein kinases, this compound binds to the active site of the kinase and prevents the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride has been found to have a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and antimicrobial properties, this compound has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. Additionally, this compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride in lab experiments is its versatility. This compound has been found to have a wide range of applications in various fields, making it a valuable tool for researchers. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other compounds with similar properties. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. Additionally, this compound is relatively expensive, which may limit its use in some research settings.
将来の方向性
There are several future directions for the study of 4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride. One direction is the further exploration of its potential applications in cancer treatment. This compound has been found to have antitumor properties and has shown promise in preclinical studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in cancer treatment. Another direction is the study of this compound's potential use in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects and has shown promise in preclinical studies. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in the treatment of neurodegenerative diseases.
科学的研究の応用
4-(2-furyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride has been extensively studied for its potential applications in various fields. In scientific research, this compound has been used as a fluorescent probe for the detection of DNA damage, as a photosensitizer for photodynamic therapy, and as an inhibitor of protein kinases. Additionally, this compound has been found to have antitumor, anti-inflammatory, and antimicrobial properties.
特性
IUPAC Name |
12-(furan-2-yl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO.ClH/c1-2-6-14-13(5-1)10-11-17-19(14)15-7-3-8-16(15)20(21-17)18-9-4-12-22-18;/h1-2,4-6,9-12H,3,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGRJVSQHZJBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]methyl}-2-furyl)methanol](/img/structure/B3933626.png)
![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933631.png)
![N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933638.png)

![N,N-diethyl-2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B3933647.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3933654.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3933658.png)
![4-[(4-fluorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933665.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933676.png)
![N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B3933681.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3933690.png)
![3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933698.png)
![3-ethoxy-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3933719.png)